Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)-
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Overview
Description
Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- is an organic compound with the molecular formula C16-H23-N-O-S and a molecular weight of 277.46 . This compound features a morpholine ring substituted with a p-tert-butylphenylthioacetyl group, making it a unique derivative of morpholine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of morpholine with various reagents. For Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)-, a common synthetic route involves the reaction of morpholine with p-tert-butylphenylthioacetyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of morpholine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the morpholine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the p-tert-butylphenylthioacetyl group.
Thiophene derivatives: Compounds with similar sulfur-containing groups.
Acetylated amines: Compounds with similar acetyl groups.
Uniqueness
Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- is unique due to the presence of both the morpholine ring and the p-tert-butylphenylthioacetyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
14182-66-2 |
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Molecular Formula |
C16H23NOS |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C16H23NOS/c1-16(2,3)14-6-4-13(5-7-14)12-15(19)17-8-10-18-11-9-17/h4-7H,8-12H2,1-3H3 |
InChI Key |
QMEWZXJKVNVIJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=S)N2CCOCC2 |
Origin of Product |
United States |
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